molecular formula C5H4ClF3N2 B2862358 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 860807-20-1

1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2862358
CAS No.: 860807-20-1
M. Wt: 184.55
InChI Key: UFHFXOMRNRLMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole is an organic compound classified under the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in their ring structure. This compound is known for its unique chemical properties due to the presence of both a chloromethyl group and a trifluoromethyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole typically begins with the construction of the pyrazole ring. A common approach involves the condensation of 1,3-diketones with hydrazine derivatives. The specific steps to introduce the chloromethyl and trifluoromethyl groups may include chloromethylation reactions and trifluoromethylation using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, large-scale production often employs optimized reaction conditions to maximize yield and purity. Efficient synthetic routes and scalable reaction conditions are designed to ensure safety, cost-effectiveness, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes several types of chemical reactions, including:

  • Nucleophilic substitution: Where the chloromethyl group can be substituted by various nucleophiles.

  • Oxidation and Reduction: The pyrazole ring and its substituents can be modified under oxidative or reductive conditions.

  • Substitution: Reactions involving substitution at the pyrazole ring or the substituent groups.

Common Reagents and Conditions

Reagents such as sodium hydride, lithium diisopropylamide, and trifluoromethylating agents are commonly used. Reaction conditions may include specific temperatures, solvents like dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile or reagent used. For example, substitution with a phenyl nucleophile could yield a phenyl-substituted pyrazole derivative.

Scientific Research Applications

1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole finds numerous applications in various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.

  • Biology: Investigated for its potential as a bioactive molecule in the development of pharmaceuticals and agrochemicals.

  • Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: Utilized in the production of specialized materials and chemical intermediates.

Mechanism of Action

The effects of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole stem from its interaction with specific molecular targets and pathways. These interactions can involve:

  • Enzyme inhibition or activation: By binding to active sites of enzymes, altering their catalytic activity.

  • Receptor binding: Modulating receptor function through direct or allosteric interactions.

  • Signal transduction pathways: Influencing key pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Other compounds similar to 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole include:

  • 1-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole

  • 1-(Chloromethyl)-3-(difluoromethyl)-1H-pyrazole

  • 1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazole

Highlighting Uniqueness

This compound is unique due to the specific combination of chloromethyl and trifluoromethyl groups, which impart distinct reactivity and properties. Its versatility in undergoing various chemical transformations and applications in research underscores its significance.

Properties

IUPAC Name

1-(chloromethyl)-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2/c6-3-11-2-1-4(10-11)5(7,8)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHFXOMRNRLMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.33 g of 3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol was dissolved to 40 ml of dichloromethane. 2.7 ml of thionyl chloride was added to the solution, followed by stirring at room temperature for overnight. The reaction mixture was concentrated under reduced pressure to obtain 1.44 g of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.